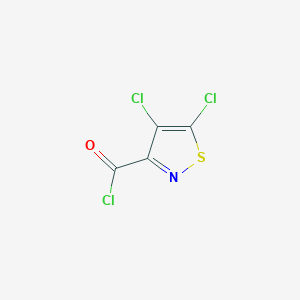

4,5-Dichloroisothiazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

4,5-dichloro-1,2-thiazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NOS/c5-1-2(3(6)9)8-10-4(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPDGENRSWVXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514521 | |

| Record name | 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220769-88-0 | |

| Record name | 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloroisothiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the acylation of 4,5-dichloroisothiazole with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the reagent and the solvent. The general reaction scheme is as follows:

4,5-Dichloroisothiazole+Thionyl chloride→4,5-Dichloroisothiazole-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Another method involves the use of phosphorus trichloride and oxygen to achieve the chlorination and subsequent formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Acylation: It can acylate various nucleophiles, including amines and alcohols, to form corresponding amides and esters.

Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

Catalysts: Lewis acids like aluminum chloride can be used to enhance reaction rates.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Ketones: Formed by the reaction with organometallic reagents.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its carbonyl chloride group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives such as amides and esters.

Medicinal Chemistry

In medicinal chemistry, 4,5-dichloroisothiazole-3-carbonyl chloride is utilized as a precursor for bioactive compounds with potential therapeutic applications. For instance, it has been employed in synthesizing enzyme inhibitors and other biologically active molecules that target specific pathways in disease mechanisms.

Materials Science

The compound is also significant in materials science, where it contributes to developing novel materials with unique properties such as polymers and coatings. Its reactivity allows for the incorporation of diverse functional groups into polymer matrices.

Biological Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities. These include antifungal, antibacterial, and antiviral properties. For example, certain derivatives have shown efficacy against plant pathogens like Sphaerotheca fuliginea and Pseudoperonospora cubensis, outperforming traditional fungicides .

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives synthesized from this compound. For instance, compound 8d demonstrated significant efficacy against Sphaerotheca fuliginea with an efficacy rate of approximately 78.62% .

Table 1: Efficacy of Compound 8d Against Plant Pathogens

| Pathogen | Compound | Efficacy (%) |

|---|---|---|

| Sphaerotheca fuliginea | 8d EC | 78.62 ± 4.38 |

| Pseudoperonospora cubensis | 8d EC | Higher than trifloxystrobin |

Antimicrobial Activity

The compound has shown pronounced antibacterial activity against strains such as Staphylococcus aureus. Structure-activity relationship studies suggest that modifications can enhance effectiveness against specific pathogens .

Antiviral Activity

Certain derivatives exhibit mild antiviral effects against strains like H1N1 influenza virus at higher concentrations. This suggests potential for further development as antiviral agents .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives from this compound and assessed their biological activities. The results indicated that specific structural modifications significantly enhanced efficacy against targeted pathogens.

Case Study 2: Environmental Applications

Field experiments demonstrated that certain derivatives effectively manage plant diseases while outperforming established fungicides. This highlights their potential as environmentally friendly alternatives in agricultural practices .

Mechanism of Action

The mechanism of action of 4,5-dichloroisothiazole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dichloroisothiazole-3-carbonyl chloride with analogous chlorinated heterocyclic carbonyl chlorides, focusing on structural features, reactivity, and synthetic applications. Data are derived from chemical catalogs and research studies (Table 1) .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

Heterocycle Core :

- The isothiazole ring (S and N at positions 1 and 2) in this compound contrasts with the thiazole (S and N at positions 1 and 3) in 2,5-dichlorothiazole-4-carboxylic acid. This difference alters aromaticity and electron distribution, making the isothiazole derivatives more reactive toward nucleophiles .

- Isoxazole -based analogs (e.g., 3-chloro-5-isoxazolecarbonyl chloride) lack sulfur, reducing their stability under harsh conditions compared to isothiazoles .

Substituent Effects :

- The dual chlorine atoms at the 4- and 5-positions in this compound create a sterically hindered environment, which can slow reactions with bulky nucleophiles but enhance selectivity in small-molecule syntheses .

- In contrast, 2,5-dichlorothiazole-4-carboxylic acid lacks a carbonyl chloride group, limiting its utility as an acylation agent .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: this compound has been used to synthesize triazole-thione derivatives with antimicrobial activity, as demonstrated by EI-MS and elemental analysis .

Agrochemical Synthesis :

- Esters derived from this compound exhibit higher pesticidal activity compared to thiazole-based esters, attributed to the enhanced electron-withdrawing effects of the chlorine substituents .

Biological Activity

4,5-Dichloroisothiazole-3-carbonyl chloride is a synthetic compound belonging to the isothiazole family, characterized by its unique structure that includes two chlorine atoms and a carbonyl chloride group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its diverse biological activities.

The compound can be synthesized through several methods, including the acylation of 4,5-dichloroisothiazole with thionyl chloride or phosphorus trichloride. The general reaction can be summarized as follows:

The carbonyl chloride group is highly reactive towards nucleophiles, making it an important intermediate in organic synthesis. It can participate in nucleophilic substitution reactions to form amides and esters, which are critical in developing bioactive compounds.

The biological activity of this compound primarily arises from its electrophilic nature. The carbonyl chloride group facilitates nucleophilic attacks by various biological molecules, leading to the formation of new compounds that may exhibit therapeutic properties. This reactivity is exploited in synthesizing enzyme inhibitors and other biologically active molecules .

Antifungal Activity

Recent studies have highlighted the fungicidal potential of compounds derived from this compound. For instance, a series of strobilurin analogs demonstrated significant antifungal activity against plant pathogens such as Sphaerotheca fuliginea and Pseudoperonospora cubensis. One compound (8d) showed higher efficacy than commercial fungicides like azoxystrobin .

Table 1: Efficacy of Compound 8d Against Plant Pathogens

| Pathogen | Compound | Efficacy (%) |

|---|---|---|

| Sphaerotheca fuliginea | 8d EC | 78.62 ± 4.38 |

| Pseudoperonospora cubensis | 8d EC | Higher than trifloxystrobin |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that derivatives containing the isothiazole moiety exhibited pronounced antibacterial activity against Staphylococcus aureus and other bacterial strains. The structure-activity relationship studies suggested that modifications at various positions could enhance activity against specific pathogens .

Antiviral Activity

Research has shown that certain derivatives of this compound possess antiviral properties. In experiments involving the swine influenza virus strain H1N1, some compounds exhibited mild antiviral effects at higher concentrations . The results indicate potential for further development as antiviral agents.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized a variety of derivatives from this compound and assessed their biological activities. The derivatives were tested for antifungal and antibacterial properties, revealing that specific modifications significantly enhanced efficacy against targeted pathogens. This highlights the importance of structure optimization in drug development .

Case Study 2: Environmental Applications

In agricultural settings, compounds derived from this compound were tested for their ability to manage plant diseases effectively. Field experiments demonstrated that certain derivatives outperformed established fungicides, suggesting their potential as environmentally friendly alternatives in crop protection strategies .

Q & A

Q. What are the common synthetic routes for preparing 4,5-dichloroisothiazole-3-carbonyl chloride?

A multi-step approach is typically employed. Initial synthesis may involve cyclization of a thioamide precursor followed by chlorination. For example, a similar heterocyclic compound was synthesized via aldehyde-isocyanide coupling in ethanol with KCO as a base, followed by purification via column chromatography . For the target compound, chlorination of the isothiazole ring using reagents like PCl or SOCl under controlled temperatures (0–5°C) is critical to avoid decomposition.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- IR spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm) and C-Cl (600–800 cm) stretches .

- H/C NMR : Proton-deficient regions (e.g., aromatic/heterocyclic protons) require high-resolution NMR. Chlorine substituents induce distinct splitting patterns .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., M+1 peaks for isotopic Cl patterns) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and Cl percentages .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (N) at –20°C. Avoid moisture and prolonged exposure to air, as hydrolysis can degrade the carbonyl chloride group. Use desiccants and monitor humidity (<30%) during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Catalyst screening : Pd(OAc) (5 mol%) in DMSO at 80°C improved yields in analogous heterocyclic syntheses by enhancing cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol aids in precipitating products .

- Temperature control : Lower chlorination temperatures (0–5°C) reduce side reactions, while higher temperatures (50–60°C) accelerate cyclization .

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

- Multi-technique validation : Combine H-C HSQC and HMBC NMR to assign ambiguous peaks in crowded regions .

- Computational modeling : DFT calculations predict IR/NMR spectra for comparison with experimental data, resolving conflicts in substituent effects .

- X-ray crystallography : Definitive structural confirmation for crystalline derivatives, as demonstrated for pyrazole-thioamide analogs .

Q. What strategies mitigate decomposition during functionalization of this compound?

- In situ derivatization : React immediately after synthesis to avoid intermediate degradation. For example, convert the carbonyl chloride to amides using cyclohexylamine in anhydrous THF .

- Protective groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization .

- Low-temperature kinetics : Monitor reaction progress via TLC or HPLC to terminate before side reactions dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.